DI-T-Butyltin oxide

Beschreibung

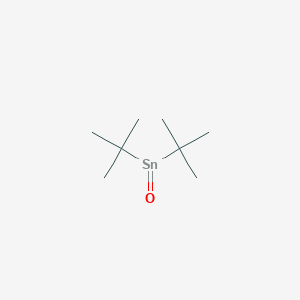

Di-T-Butyltin oxide, also referred to as dibutyltin oxide (DBTO), is an organotin compound with the chemical formula (C₄H₉)₂SnO. It is commonly used as a polymer additive, particularly in polyurethane and PVC production, where it acts as a catalyst or stabilizer . Key identifiers include:

- CAS No.: 818-08-6 (corrected from conflicting references in , which lists an incorrect CAS 3140400) .

- Structure: Comprises a tin atom bonded to two butyl groups and an oxygen atom. The butyl groups may vary between n-butyl or tert-butyl configurations, though the evidence primarily describes the n-butyl form .

Eigenschaften

IUPAC Name |

ditert-butyl(oxo)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.O.Sn/c2*1-4(2)3;;/h2*1-3H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMHNNOARAEXIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Sn](=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60315384 | |

| Record name | Di-tert-butylstannanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19140-19-3 | |

| Record name | NSC294252 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Di-tert-butylstannanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Catalytic Synthesis Using Modified Nano-Crystalline Cellulose and Aluminium Chloride

A patent by LookChem (2017) outlines a three-step synthesis route for DBTO, emphasizing the role of a composite catalyst comprising modified nano-crystalline cellulose (NCC) and aluminium chloride (AlCl₃) in the second step . The process begins with tetrabutyltin synthesis, followed by dibutyl stannous chloride production. In the final step, dibutyl stannous chloride undergoes hydrolysis in the presence of the NCC-AlCl₃ catalyst to yield DBTO.

The modified NCC enhances surface area and active sites, facilitating faster reaction kinetics. AlCl₃ acts as a Lewis acid, promoting chloride displacement during hydrolysis. This method achieves a yield of 95–98% with chloride ion content below 50 ppm, making it suitable for electrophoretic paint applications . Reaction conditions include temperatures of 60–80°C and reaction times of 3–5 hours.

| Parameter | Value |

|---|---|

| Catalyst Composition | NCC-AlCl₃ (1:2 molar ratio) |

| Temperature Range | 60–80°C |

| Reaction Time | 3–5 hours |

| Chloride Ion Content | ≤50 ppm |

| Yield | 95–98% |

Heterogeneous System Synthesis with Organic Solvent and Water

A 2017 patent describes a heterogeneous system combining an organic solvent (e.g., toluene, heptane) and aqueous sodium hydroxide (5–15% mass concentration) to produce high-purity DBTO . Dibutyltin dichloride reacts with NaOH in the presence of surfactants like ethanol or normal heptane, which accelerate phase transfer. The surfactant adsorbs DBTO particles, transferring them to the organic phase and minimizing chloride contamination.

Key steps include:

-

Primary Reaction : Dibutyltin dichloride and NaOH (1:2–3 molar ratio) react at 45–65°C for 2–5 hours.

-

Phase Separation : The mixture stratifies, isolating the organic phase containing DBTO.

-

Distillation : The solvent is distilled at 78.3–98.5°C, followed by centrifugation and vacuum drying (0.007–0.009 MPa, 78–80°C) .

This method reduces chloride content to <50 ppm and achieves 97–99% purity. The surfactant’s mass ratio to dibutyltin dichloride is critical, typically 1:500–650 .

| Parameter | Value |

|---|---|

| NaOH Concentration | 5–15% |

| Surfactant Ratio | 1:500–650 (surfactant:SnCl₂) |

| Distillation Temperature | 78.3–98.5°C |

| Drying Pressure | 0.007–0.009 MPa |

| Final Purity | 97–99% |

Atomization Method for Ultrafine Particles

An ultrafine DBTO synthesis method involves atomizing liquefied dibutyltin dichloride into a reaction chamber containing alkaline solution . The atomizer generates fine droplets (1–10 µm), increasing surface area for rapid hydrolysis. The process includes:

-

Primary Reaction : Atomized SnCl₂ reacts with NaOH at 50–70°C for 1–2 hours.

-

Secondary/Tertiary Reactions : Additional NaOH is added to ensure complete conversion, followed by washing and vacuum drying.

This method produces particles with a median diameter of 0.5–2 µm and purity >99%, ideal for catalyst applications in electrophoretic paints .

| Parameter | Value |

|---|---|

| Atomization Temperature | 50–70°C |

| Particle Size | 0.5–2 µm |

| Reaction Stages | 3 (primary, secondary, tertiary) |

| Purity | >99% |

Two-Step Reaction Process with Surfactant

A 2016 study by Kurniasih et al. highlights a two-step method for DBTO-derived compounds, though the core DBTO synthesis involves reacting dibutyltin dichloride with sodium hydroxide in a methanol-water system . The surfactant (e.g., cetyltrimethylammonium bromide) enhances interfacial contact, reducing reaction time to 1–3 hours. The product is isolated via filtration and dried under reduced pressure.

While primarily used for synthesizing dibutyltin(IV) di-4-chlorobenzoate, this method underscores the versatility of DBTO as a precursor in organotin chemistry .

Comparative Analysis of Methodologies

| Method | Yield | Purity | Chloride Content | Particle Size |

|---|---|---|---|---|

| Catalytic (NCC-AlCl₃) | 95–98% | 98% | ≤50 ppm | N/A |

| Heterogeneous System | 97–99% | 97–99% | ≤50 ppm | N/A |

| Atomization | 90–95% | >99% | ≤30 ppm | 0.5–2 µm |

| Two-Step Surfactant | 85–90% | 95% | ≤100 ppm | N/A |

The catalytic method excels in yield and low chloride content, while the atomization technique offers superior particle fineness. Industrial applications favor the heterogeneous system for its scalability and solvent recyclability .

Analyse Chemischer Reaktionen

Reaction with Organoboronic Acids

Di-tert-butyltin oxide reacts with organoboronic acids (e.g., BR(OH)₂, where R = Ph or mesityl) to form two distinct product classes :

| Product Type | Structure | Key Features |

|---|---|---|

| Boron-rich species | cyclo-Buₜ₂SnO(RBO)₂ | Forms cyclic structures with alternating Sn–O–B bonds; hydrolysis yields SnBuₜ₂[OB(OH)R]₂. |

| Tin-rich species | SnBuₜ₂(OH)₂[(Buₜ₂SnO)₂OBR]₂ | Contains chelated Sn–O–Sn units bound to boron centers, confirmed by X-ray crystallography. |

Mechanistic Insights :

-

The reaction proceeds via nucleophilic substitution at boron, facilitated by the Lewis acidity of tin.

-

Steric hindrance from tert-butyl groups directs regioselectivity, favoring less crowded intermediates .

Hydrolysis and Structural Stability

Di-tert-butyltin oxide demonstrates resistance to hydrolysis compared to less hindered analogs, forming stable Sn–O–Sn networks:

-

Polymeric Structure : Comprises interconnected Sn₂O₂ and Sn₄O₄ rings, with pentacoordinate tin centers (confirmed by ¹¹⁹Sn NMR and Mössbauer spectroscopy) .

-

Hydrolysis Products : Controlled hydrolysis yields SnBuₜ₂(OH)₂, which stabilizes tin-rich complexes via hydrogen bonding .

Coordination Chemistry

Di-tert-butyltin oxide forms hybrid coordination compounds with diverse ligands:

Comparative Reactivity

The steric profile of di-tert-butyltin oxide significantly alters its reactivity compared to di-n-butyltin oxide:

| Parameter | Di-tert-butyltin Oxide | Di-n-butyltin Oxide |

|---|---|---|

| Hydrolysis Rate | Slower | Faster |

| Catalytic Efficiency | Reduced in transesterification | High |

| Regioselectivity | Enhanced in hindered substrates | Moderate |

Synthetic Protocols

Preparation of Di-tert-butyltin Oxide :

-

Liquefaction : Heat di-tert-butyltin dichloride to 80°C.

-

Hydrolysis : React with aqueous KOH under controlled pH.

-

Purification : Wash with methanol, centrifuge, and vacuum-dry.

Wissenschaftliche Forschungsanwendungen

DI-T-Butyltin oxide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of DI-T-Butyltin oxide involves its role as a catalyst in various chemical reactions. It facilitates the formation of stannylene intermediates, which are crucial for the selective manipulation of hydroxyl groups and polyols . The molecular targets and pathways involved include the activation of alcohol functional groups, enabling regioselective modifications .

Vergleich Mit ähnlichen Verbindungen

Hazards :

- Classified as toxic (H301: harmful if swallowed, H318: causes serious eye damage, H360: may harm fertility or unborn children, H370: damages organs, H411: toxic to aquatic life with long-lasting effects) .

- Safety protocols include avoiding inhalation, skin contact, and ingestion, with immediate medical attention required for exposure .

Comparison with Similar Organotin Compounds

Dibutyltin Oxide (DBTO) vs. Dibutyltin Dimethoxide (DBTDM)

Key Differences :

- Structure : DBTDM contains methoxy groups (-OCH₃) instead of an oxide group, altering its reactivity and applications.

- Applications : DBTO is preferred in polymer stabilization, while DBTDM serves as a precursor or catalyst in crosslinking reactions .

Dibutyltin Oxide vs. Other Organotin Oxides

Limited evidence precludes detailed comparisons with dimethyltin oxide or diphenyltin oxide. However:

- Toxicity : Dibutyltin compounds are generally more toxic than dimethyltin variants but less toxic than triphenyltin derivatives .

- Environmental Impact: DBTO’s aquatic toxicity (H411) is comparable to other organotins, requiring stringent disposal protocols .

Research Findings and Data Gaps

- Synthesis : DBTO is synthesized via hydrolysis of dibutyltin dichloride, though specific methodologies are absent in the evidence .

- Stability : Reacts with moisture and acids, necessitating anhydrous storage conditions .

- Regulatory Status : Listed under TSCA (U.S.) and EU REACH, with restrictions in food-contact applications .

Data Limitations :

- No melting points, solubility, or spectroscopic data for DBTO are provided in the evidence.

- Comparative studies with tert-butyl variants (e.g., di-tert-butyltin oxide) are absent, creating ambiguity in structural specificity.

Biologische Aktivität

Di-T-butyltin oxide (DBTO) is an organotin compound that has garnered attention due to its biological activity and potential toxicological effects. This article examines the biological activity of DBTO, focusing on its mechanisms of action, cytotoxicity, immunomodulatory effects, and environmental implications.

Overview of this compound

DBTO is part of a larger class of organotin compounds that includes tributyltin (TBT) and dibutyltin (DBT). These compounds are known for their biocidal properties and have been used in various applications, including antifouling paints and wood preservatives. However, their environmental persistence and toxicity have raised concerns regarding their impact on human health and ecosystems.

Mechanisms of Biological Activity

The biological activity of DBTO is primarily attributed to its ability to interact with cellular components, leading to various toxic effects. Key mechanisms include:

- Inhibition of Enzymatic Activity : DBTO has been shown to inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which plays a crucial role in glucocorticoid metabolism. This inhibition can lead to elevated glucocorticoid levels, contributing to toxicity in sensitive tissues such as the thymus and placenta .

- Cytotoxic Effects : Studies utilizing cell lines derived from aquatic organisms have demonstrated that DBTO exhibits significant cytotoxicity. For instance, exposure to DBTO resulted in alterations in cell morphology and viability, as evidenced by transmission electron microscopy showing mitochondrial dilation and nuclear membrane dissolution .

- Immunomodulation : DBTO has been implicated in immunosuppressive effects in various animal models. For example, studies on mice revealed that dietary exposure to TBT (and its metabolites like DBT) led to thymic atrophy and reduced lymphocyte populations, indicating compromised immune function . Additionally, in vitro experiments indicated that DBT reduced the antitumor activity of natural killer (NK) cells and inhibited T-cell proliferation .

Cytotoxicity Data

The cytotoxic effects of DBTO can be quantified through various assays. The following table summarizes findings from studies assessing the cytotoxicity of organotin compounds, including DBTO:

| Compound | Cell Line | IC50 (µM) | Observed Effects |

|---|---|---|---|

| Di-T-butyltin | FG cell line (flounder gills) | 1.7 x 10^-10 - 1.3 x 10^-7 | Altered cell structure; increased lysosomal activity |

| Tributyltin | CAL-27 (oral cancer) | 10 - 20 | Dose-dependent cytotoxicity; reduced cell viability |

| Dibutyltin | MCF-10A (breast epithelial) | >5 | Significant reduction in viability at higher concentrations |

Case Studies

- Aquatic Toxicology : A study on the effects of TBT and its metabolites on marine organisms demonstrated significant immunosuppressive effects at low concentrations. Hemocyte function in blue mussels was notably altered even at concentrations as low as 1 ng Sn l^-1, indicating a high sensitivity to these pollutants .

- Mammalian Models : Research involving C57BL/6 mice showed that exposure to TBT resulted in a significant decrease in lymphocyte counts in spleen and lymph nodes, alongside an increase in serum immunoglobulin M but a decrease in immunoglobulin G levels. This suggests a shift in immune response potentially linked to DBT exposure .

Environmental Implications

The persistence of organotin compounds like DBTO in the environment raises concerns about their bioaccumulation and long-term ecological impacts. They have been detected globally, including remote areas such as Antarctica, highlighting their widespread distribution . The potential for these compounds to disrupt endocrine functions and immune responses underscores the need for stringent regulatory measures.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing Di-<i>tert</i>-butyltin oxide (Di-TBTO) in academic laboratories?

Synthesis of Di-TBTO typically involves condensation reactions of <i>tert</i>-butyltin precursors under controlled conditions. For characterization, researchers should employ:

- Nuclear Magnetic Resonance (NMR) : To confirm the absence of unreacted precursors and verify tin coordination environments.

- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify Sn-O stretching vibrations (~500–600 cm⁻¹) and confirm oxide formation.

- Elemental Analysis : To validate stoichiometry and purity.

- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition pathways.

Experimental protocols must adhere to safety guidelines for tin compounds, including inert atmosphere handling and proper waste disposal .

Q. What safety precautions are critical when handling Di-TBTO in laboratory settings?

Di-TBTO, like other organotin compounds, requires stringent safety measures:

- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent hydrolysis.

- Emergency Protocols : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion or inhalation .

Q. Which analytical techniques are most effective for detecting trace impurities in Di-TBTO samples?

- High-Performance Liquid Chromatography (HPLC) : Separates and quantifies organic byproducts.

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Detects trace metal contaminants (e.g., residual tin or catalyst metals).

- X-ray Diffraction (XRD) : Identifies crystalline impurities.

Cross-validate results with multiple techniques to ensure accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic activity data for Di-TBTO across different reaction conditions?

Contradictions often arise from variations in:

- Solvent Polarity : Di-TBTO’s Lewis acidity is solvent-dependent; use dielectric constant measurements to correlate activity.

- Temperature Effects : Conduct kinetic studies (Arrhenius plots) to distinguish thermal decomposition from catalytic deactivation.

- Substrate Specificity : Perform substrate screening with controlled electronic/steric parameters.

Document all variables (e.g., moisture levels, stirring rates) to isolate confounding factors .

Q. What experimental strategies are recommended for studying Di-TBTO’s stability under oxidative or hydrolytic conditions?

- Hydrolytic Stability : Expose Di-TBTO to H₂O/D₂O mixtures and monitor via <sup>119</sup>Sn NMR to track hydrolysis intermediates.

- Oxidative Resistance : Use radical initiators (e.g., AIBN) in oxygenated environments and analyze degradation products via GC-MS.

- Accelerated Aging Tests : Combine TGA with isothermal holds to model long-term stability .

Q. How should researchers design experiments to investigate Di-TBTO’s role in asymmetric catalysis?

- Ligand Screening : Pair Di-TBTO with chiral ligands (e.g., BINOL derivatives) and assess enantioselectivity via chiral HPLC.

- Mechanistic Probes : Use isotopic labeling (<sup>18</sup>O) or <sup>119</sup>Sn Mössbauer spectroscopy to elucidate tin’s coordination geometry during catalysis.

- Computational Modeling : Density Functional Theory (DFT) can predict transition states and rationalize stereochemical outcomes .

Q. What methodologies address discrepancies in Di-TBTO’s reported toxicity profiles in biochemical studies?

- Dose-Response Curves : Compare LC₅₀ values across cell lines (e.g., HEK293 vs. HepG2) to identify cell-type-specific effects.

- Metabolomic Profiling : Use LC-MS/MS to track tin accumulation and metabolic disruption.

- Comparative Studies : Benchmark against structurally similar tin oxides (e.g., dioctyltin oxide) to isolate structure-toxicity relationships .

Methodological Notes

- Reproducibility : Adhere to the Beilstein Journal’s guidelines for detailed experimental protocols, including raw data deposition and step-by-step synthesis descriptions .

- Data Validation : Use statistical tools (e.g., ANOVA) to assess significance of catalytic activity differences.

- Ethical Compliance : Follow institutional protocols for hazardous waste disposal and toxicity testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.